

Unveiling the Biological Activity of C902: A LIN28/let-7 Pathway Inhibitor

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: C902

Cat. No.: B15602100

[Get Quote](#)

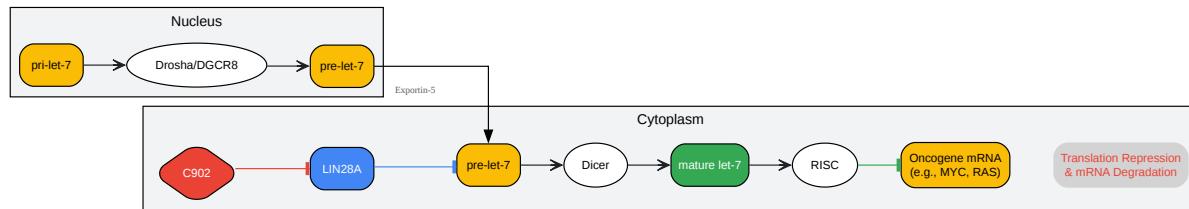
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity of the compound **C902**, a novel small-molecule inhibitor targeting the LIN28/let-7 pathway. **C902**, identified as a potent trisubstituted pyrrolinone, offers a promising avenue for therapeutic intervention in diseases characterized by the dysregulation of this critical developmental and oncogenic pathway, most notably in various forms of cancer.

Core Mechanism of Action: Disruption of the LIN28-let-7 Interaction

The primary biological function of **C902** is the inhibition of the RNA-binding protein LIN28A.^[1] ^[2] LIN28A post-transcriptionally suppresses the maturation of the let-7 family of microRNAs (miRNAs), which act as crucial tumor suppressors by downregulating the expression of several oncogenes, including MYC and RAS.^[1] By binding to the precursor of let-7 (pre-let-7), LIN28A prevents its processing by the Dicer enzyme, thereby inhibiting the production of mature, functional let-7 miRNA.

C902 intervenes in this process by disrupting the interaction between LIN28A and pre-let-7.^[1] ^[3] This inhibition restores the biogenesis of let-7, leading to an increase in the levels of mature let-7a and let-7g, and the subsequent downregulation of its oncogenic targets.^[1]^[4] The compound has been shown to bind to the cold shock domain (CSD) of LIN28A.^[5]^[6]


Quantitative Biological Activity of C902

The inhibitory potency of **C902** and its in-house synthesized analogue, PH-31, has been evaluated through a series of biochemical and cell-based assays. The following table summarizes the key quantitative data available for **C902**/PH-31.

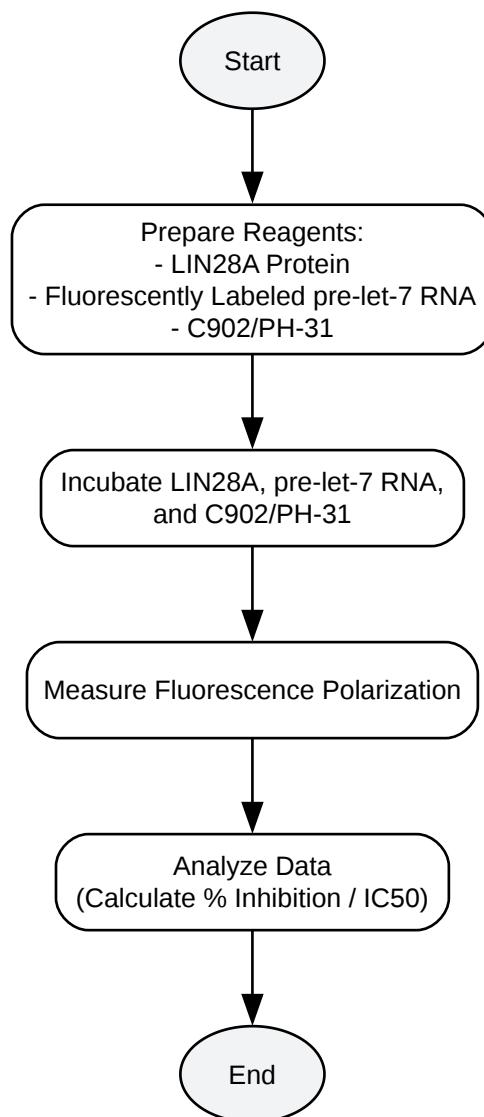
Assay Type	Compound	Target	Metric	Value	Reference
Fluorescence Polarization (FP)	C902	LIN28A - pre-let-7f-1	% Inhibition @ 30 μ M	~70%	[7]
Fluorescence Polarization (FP)	PH-31	LIN28A - pre-let-7f-1	IC50	Micromolar range	[1][7]
Electrophoretic Mobility Shift Assay (EMSA)	PH-31	LIN28A - pre-let-7f-1	Inhibition	Dose-dependent	[1][4]
Cellular Assay (JAR cells)	PH-31	Endogenous LIN28	let-7a increase @ 20 μ M	~1.5-fold	[1][7]
Cellular Assay (JAR cells)	PH-31	Endogenous LIN28	let-7g increase @ 20 μ M	~1.7-fold	[1][7]

Signaling Pathway Modulated by C902

The following diagram illustrates the LIN28/let-7 signaling pathway and the point of intervention by the **C902** compound.

[Click to download full resolution via product page](#)

Caption: **C902** inhibits LIN28A, restoring let-7 maturation and subsequent oncogene repression.


Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of **C902** are provided below.

Fluorescence Polarization (FP) Assay

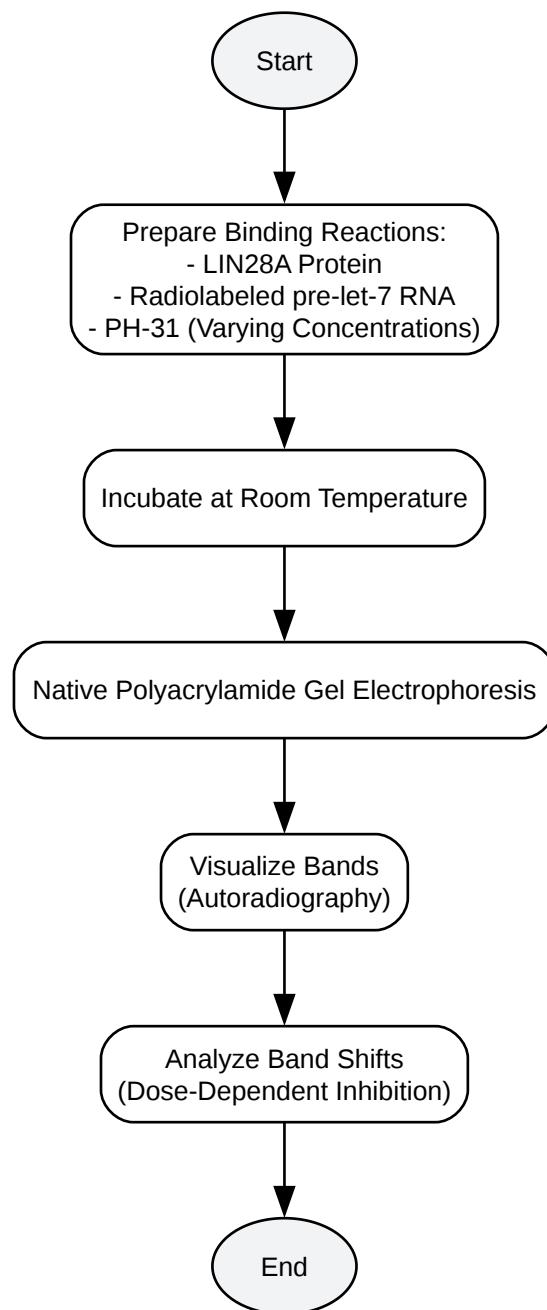
This assay was employed for the initial screening and determination of the inhibitory activity of **C902** against the LIN28A-pre-let-7 interaction.

Workflow Diagram:

[Click to download full resolution via product page](#)

Caption: Workflow for the Fluorescence Polarization (FP) assay to measure **C902** activity.

Methodology:


- Reagents:
 - Recombinant human LIN28A protein.
 - A fluorescein-labeled RNA oligonucleotide corresponding to the pre-element of let-7f-1 (preE-let-7f-1).

- Compound **C902** or its resynthesized analogue PH-31 dissolved in DMSO.
- Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM MgCl₂).
- Procedure:
 - In a 384-well plate, LIN28A protein and the fluorescently labeled pre-let-7 RNA are mixed to a final volume.
 - Varying concentrations of **C902**/PH-31 are added to the wells.
 - The plate is incubated at room temperature to allow the binding reaction to reach equilibrium.
 - The fluorescence polarization is measured using a plate reader equipped with appropriate filters for the fluorophore.
- Data Analysis:
 - The percentage of inhibition is calculated by comparing the fluorescence polarization values in the presence of the compound to the controls (no compound and no protein).
 - For IC₅₀ determination, the percentage of inhibition is plotted against the logarithm of the compound concentration, and the data is fitted to a dose-response curve.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA was used to validate the inhibitory effect of PH-31 on the LIN28A-pre-let-7 interaction in a dose-dependent manner.

Workflow Diagram:

[Click to download full resolution via product page](#)

Caption: Workflow for the Electrophoretic Mobility Shift Assay (EMSA) to validate **C902**'s inhibitory effect.

Methodology:

- Reagents:

- Recombinant human LIN28A protein.
- RNA oligonucleotide corresponding to pre-let-7, end-labeled with a radioisotope (e.g., ³²P).
- Compound PH-31 at various concentrations.
- Binding buffer (e.g., 20 mM HEPES, 50 mM KCl, 1 mM DTT, 10% glycerol).
- Native polyacrylamide gel.

- Procedure:
 - Binding reactions are set up containing the radiolabeled RNA probe, LIN28A protein, and varying concentrations of PH-31.
 - The reactions are incubated at room temperature to allow for complex formation.
 - The samples are loaded onto a native polyacrylamide gel and subjected to electrophoresis to separate the protein-RNA complexes from the free RNA.
 - The gel is dried and exposed to a phosphor screen or X-ray film to visualize the radiolabeled bands.
- Data Analysis:
 - The intensity of the band corresponding to the LIN28A-pre-let-7 complex is quantified.
 - A decrease in the intensity of the complex band with increasing concentrations of PH-31 indicates dose-dependent inhibition.

Cellular Thermal Shift Assay (CETSA)

This assay was performed to confirm the engagement of **C902** with its target, LIN28A, within a cellular context by measuring changes in the thermal stability of the protein upon ligand binding.

Methodology:

- Cell Culture and Treatment:
 - Cells expressing LIN28A are cultured to a suitable confluence.
 - The cells are treated with either vehicle (DMSO) or **C902** for a specified period.
- Thermal Challenge:
 - The treated cells are harvested, washed, and resuspended in a suitable buffer.
 - The cell suspension is aliquoted and heated to a range of different temperatures for a short duration (e.g., 3 minutes).
- Protein Extraction and Analysis:
 - The heated cell suspensions are lysed, and the soluble protein fraction is separated from the aggregated, denatured proteins by centrifugation.
 - The amount of soluble LIN28A protein in each sample is determined by Western blotting or other quantitative proteomics methods.
- Data Analysis:
 - The amount of soluble LIN28A is plotted against the temperature for both the vehicle- and **C902**-treated samples.
 - A shift in the melting curve to a higher temperature in the presence of **C902** indicates that the compound binds to and stabilizes LIN28A.

Quantitative Real-Time PCR (qRT-PCR) for Mature let-7 Levels

The cellular activity of PH-31 was assessed by measuring its effect on the levels of mature let-7a and let-7g in JAR cells, which are known to express LIN28.

Methodology:

- Cell Culture and Treatment:

- JAR cells are cultured and treated with PH-31 at a specific concentration (e.g., 20 μ M) or vehicle (DMSO) for a defined period (e.g., 48 hours).
- RNA Extraction and Reverse Transcription:
 - Total RNA is extracted from the treated cells using a suitable method (e.g., TRIzol reagent).
 - The extracted RNA is reverse transcribed into cDNA. For miRNA quantification, a stem-loop RT primer specific for the target mature miRNA is typically used to ensure specificity.
- Real-Time PCR:
 - The cDNA is used as a template for real-time PCR with primers specific for mature let-7a and let-7g. A small nuclear RNA (e.g., U6) is often used as an internal control for normalization.
 - The amplification is monitored in real-time using a fluorescent dye (e.g., SYBR Green) or a probe-based system.
- Data Analysis:
 - The relative expression levels of let-7a and let-7g are calculated using the $\Delta\Delta Ct$ method, normalizing to the internal control and comparing the PH-31-treated samples to the vehicle-treated controls.^[1] An increase in the calculated fold change indicates that the compound enhances the levels of mature let-7.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Trisubstituted Pyrrolinones as Small-Molecule Inhibitors Disrupting the Protein–RNA Interaction of LIN28 and Let-7 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. C902 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Trisubstituted Pyrrolinones as Small-Molecule Inhibitors Disrupting the Protein-RNA Interaction of LIN28 and Let-7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. N-Biphenyl Pyrrolinones and Dibenzofurans as RNA-Binding Protein LIN28 Inhibitors Disrupting the LIN28–Let-7 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Unveiling the Biological Activity of C902: A LIN28/let-7 Pathway Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15602100#biological-activity-of-c902-compound>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com